

Toxicological Profile of Flupyrsulfuron-methyl and its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Flupyrsulfuron*

Cat. No.: *B117110*

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Introduction

Flupyrsulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][2]} This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.^{[3][4]} As this pathway is absent in animals, **Flupyrsulfuron**-methyl exhibits low acute toxicity to mammals. This document provides a comprehensive overview of the toxicological profile of **Flupyrsulfuron**-methyl and its known metabolites, including summaries of key toxicological studies, experimental methodologies, and the underlying biochemical pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of **Flupyrsulfuron**-methyl.

Table 1: Acute Toxicity of **Flupyrsulfuron**-methyl

Test Type	Species	Route	Value	Source
LD ₅₀	Rat	Oral	> 5000 mg/kg bw	[1]
LD ₅₀	Rabbit	Dermal	> 2000 mg/kg bw	[5]
LC ₅₀	Rat	Inhalation (4h)	> 5.0 mg/L	[5]

Table 2: Chronic Toxicity of a Related Sulfonylurea Herbicide (Metsulfuron-methyl)

Study Type	Species	Duration	NOAEL	Effect Observed at Higher Doses	Source
Feeding Study	Rat	2 years	25.0 mg/kg/day	Decreased body weights	[5]

Note: Specific chronic toxicity data for **Flupyrsulfuron**-methyl was not readily available. Data for Metsulfuron-methyl, another sulfonylurea herbicide, is provided for context.

Table 3: Reproductive and Developmental Toxicity Study Guidelines

Study Type	OECD Guideline	Species	Key Endpoints
Two-Generation Reproduction Toxicity	416	Rat	Parental toxicity, reproductive performance, pup viability, growth, and development.[6]
Prenatal Developmental Toxicity	414	Rabbit, Rat	Maternal toxicity, embryo-fetal survival, fetal weight, and fetal development (skeletal and soft tissue).[7][8]

Note: While the standard guidelines are available, specific NOAELs from **Flupyrsulfuron-methyl** studies were not found in the public domain.

Table 4: Genotoxicity of **Flupyrsulfuron-methyl**

Assay Type	Test System	Result	Source
Bacterial Reverse Mutation (Ames)	Salmonella typhimurium	Non-mutagenic	[9]
In vitro Chromosome Aberration	Mammalian cells	No evidence of genotoxicity	[9]
In vivo Micronucleus Test	Rodent	No evidence of genotoxicity	[9]

Table 5: Ecotoxicology of **Flupyrsulfuron-methyl** and a Related Compound

Organism	Test Type	Species	Value	Source
Flupyr-sulfuron-methyl				
Aquatic Plants and Algae	-	-	Highly toxic	[1]
Metsulfuron-methyl				
Fish	96-hour LC ₅₀	Rainbow trout, Bluegill	> 150 mg/L	[5]
Aquatic Invertebrate	48-hour LC ₅₀	Daphnia magna	> 150 mg/L	[5]
Birds	Oral LD ₅₀	Mallard duck	> 2510 mg/kg	[5]
Honeybees	Acute contact LD ₅₀	Apis mellifera	> 25 µg/bee	[5]
Earthworms	LC ₅₀	Eisenia fetida	> 1000 mg/kg soil	[5]

Note: Quantitative ecotoxicology data for **Flupyr-sulfuron-methyl** is limited in the available resources. Data for the related sulfonyleurea herbicide, Metsulfuron-methyl, is presented to provide a general profile.

Metabolites of Flupyr-sulfuron-methyl

Several metabolites of **Flupyr-sulfuron-methyl** have been identified in environmental fate studies. These include:

- IN-JV460 (primary soil metabolite)[2]
- IN-KC576 (derivative of IN-JV460)[2]
- IN-KV996[10]
- IN-KF311[2]

- IN-KY374[2][10]
- IN-JE127[10]
- IN-KT982[10]
- 2-amino-4,6-dimethoxypyrimidine (S13)[10]

The Scientific Committee on Plants (SCP) has indicated that the primary soil metabolites, IN-JV460 and IN-KC576, are not expected to pose an unacceptable risk to aquatic organisms as they lack the intact sulfonylurea bridge, which is responsible for the herbicidal activity and aquatic plant toxicity.[2] The acute toxicity of IN-JV460 to fish and Daphnia was considered to be covered by the testing of the parent compound.[2]

Experimental Protocols

The toxicological evaluation of **Flupyrsulfuron**-methyl follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

- Oral LD₅₀ (OECD 401/420/423): Graded doses of **Flupyrsulfuron**-methyl are administered orally to rats. Mortality and clinical signs are observed over 14 days.
- Dermal LD₅₀ (OECD 402): The substance is applied to the shaved skin of rabbits or rats for 24 hours. Observations for toxicity and mortality are made over 14 days.[11]
- Inhalation LC₅₀ (OECD 403): Rats are exposed to an aerosol or vapor of the test substance for 4 hours in a whole-body or nose-only exposure chamber. Animals are observed for 14 days for signs of toxicity and mortality.[12]

Genotoxicity Assays

- Bacterial Reverse Mutation Assay (Ames Test, OECD 471): Histidine-dependent strains of *Salmonella typhimurium* are exposed to **Flupyrsulfuron**-methyl with and without metabolic activation (S9 mix). An increase in the number of revertant colonies indicates mutagenic potential.[13][14]

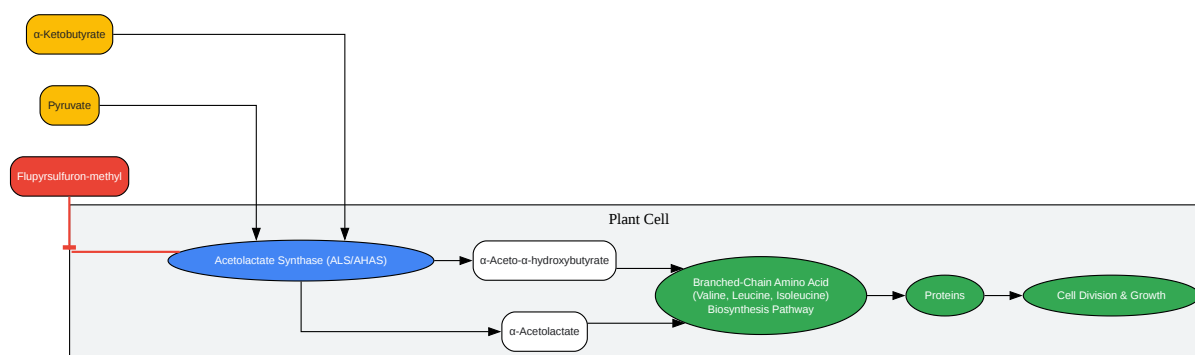
- In Vitro Mammalian Chromosome Aberration Test (OECD 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance. Cells in metaphase are examined for chromosomal abnormalities.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with **Flupyrsulfuron**-methyl. Bone marrow or peripheral blood is analyzed for the presence of micronuclei in polychromatic erythrocytes, which indicates chromosomal damage.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Reproductive and Developmental Toxicity

- Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female rats for two generations. Effects on mating, fertility, pregnancy, offspring viability, growth, and development are assessed.[\[6\]](#)
- Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats or rabbits are dosed with the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[\[7\]](#)[\[8\]](#)[\[21\]](#)

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of **Flupyrsulfuron**-methyl is the inhibition of the plant enzyme Acetolactate Synthase (ALS).

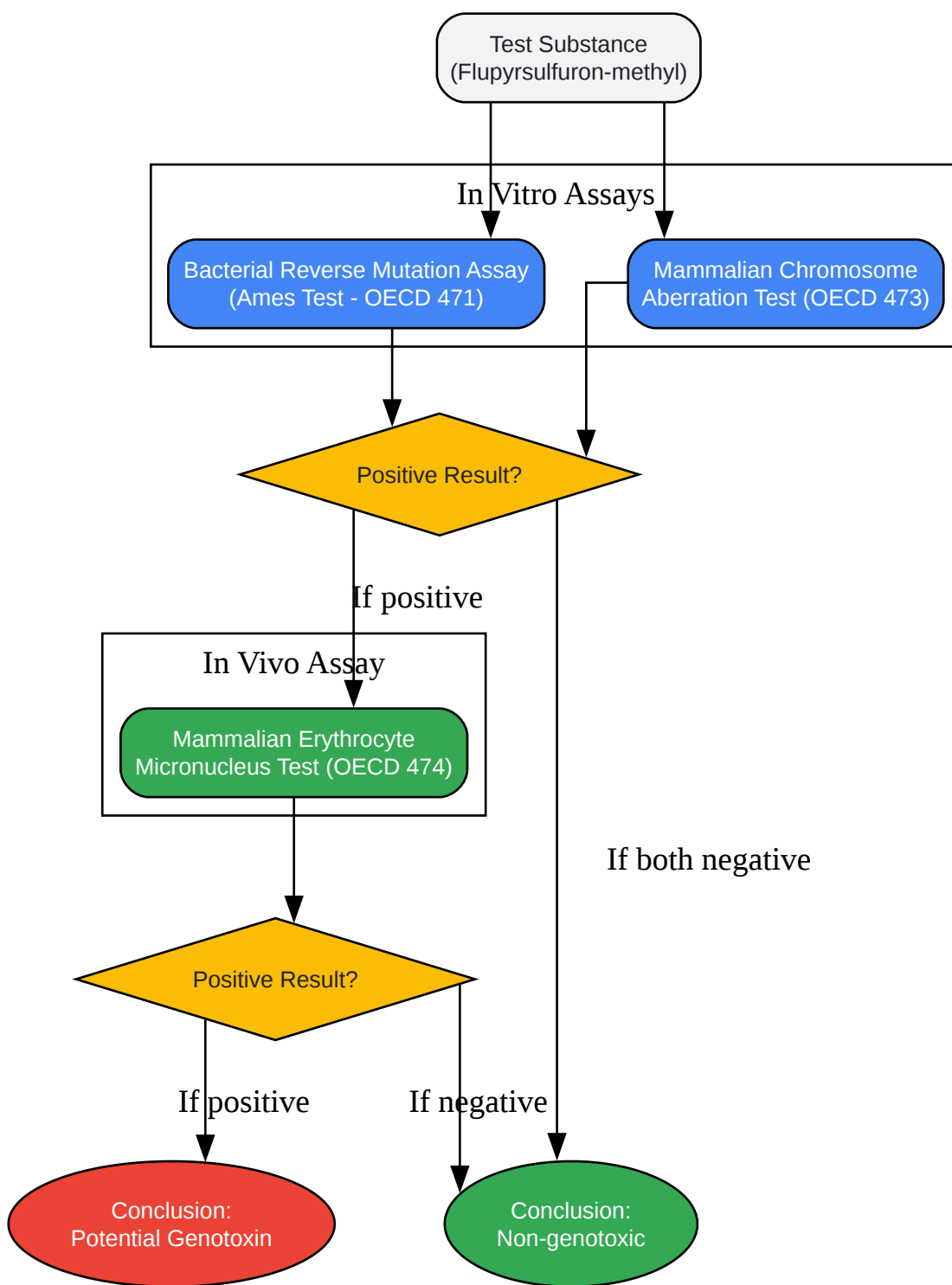


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Caption: Inhibition of Acetolactate Synthase (ALS) by **Flupyr sulfuron-methyl**.

ALS catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3] **Flupyr sulfuron-methyl** binds to the ALS enzyme, blocking the active site and preventing the condensation of two pyruvate molecules (to form α -acetolactate) or one pyruvate and one α -ketobutyrate molecule (to form α -aceto- α -hydroxybutyrate).[4] This inhibition leads to a deficiency in essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[22][23][24]

The following diagram illustrates the workflow for assessing the genotoxicity of a chemical like **Flupyr sulfuron-methyl**.



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Caption: Tiered approach for genotoxicity assessment.

This logical workflow demonstrates the standard testing strategy to evaluate the potential of a substance to cause genetic damage. Initial screening is performed using in vitro tests. Positive results in these tests trigger in vivo follow-up studies to determine if the effect is expressed in a whole animal system.

Conclusion

Flupyrsulfuron-methyl exhibits a low order of acute toxicity in mammals. It is not genotoxic in a standard battery of in vitro and in vivo assays. The primary mechanism of its herbicidal action, the inhibition of acetolactate synthase, is specific to a pathway found in plants and not in animals, which explains its selective toxicity. While data on the chronic, reproductive, and developmental toxicity of **Flupyrsulfuron**-methyl itself are not extensively available in the public domain, the profiles of other sulfonylurea herbicides suggest a low potential for these effects at expected exposure levels. Its metabolites are generally considered to be of low toxicological concern, particularly those that do not retain the sulfonylurea bridge. However, it is highly toxic to aquatic plants and algae, which is a key consideration in its environmental risk assessment. Further research into the specific toxicological endpoints for **Flupyrsulfuron**-methyl and its metabolites would provide a more complete understanding of its overall risk profile.

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